molecular formula C14H13BrO B6383187 3-Bromo-5-(2,5-dimethylphenyl)phenol, 95% CAS No. 1261929-70-7

3-Bromo-5-(2,5-dimethylphenyl)phenol, 95%

Cat. No. B6383187
CAS RN: 1261929-70-7
M. Wt: 277.16 g/mol
InChI Key: PROQKZDUSGKIHZ-UHFFFAOYSA-N
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Description

3-Bromo-5-(2,5-dimethylphenyl)phenol, 95%, is a chemical compound that has been studied extensively over the past few decades. This compound has been found to have a variety of applications in the field of scientific research, and has been used in a range of laboratory experiments.

Scientific Research Applications

3-Bromo-5-(2,5-dimethylphenyl)phenol, 95%, has been used in a variety of scientific research applications. It has been used as a model compound in studies of the interaction between bromine and other molecules. It has also been used as a substrate in studies of enzyme-catalyzed reactions, and as a reagent in studies of the synthesis of other compounds. In addition, it has been used in studies of the structure and reactivity of organic compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2,5-dimethylphenyl)phenol, 95%, is not yet fully understood. It is known that the bromine atom in the compound is responsible for its reactivity, and that the reaction of the compound with other molecules is mediated by the bromine atom. It is also known that the compound can undergo a variety of reactions, including substitution reactions, addition reactions, and elimination reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(2,5-dimethylphenyl)phenol, 95%, are not yet fully understood. It is known that the compound is not toxic to humans or animals, and that it does not pose any significant environmental risks. However, due to the lack of research on the compound, it is not yet possible to definitively state whether or not it has any biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Bromo-5-(2,5-dimethylphenyl)phenol, 95%, in laboratory experiments is that it is relatively easy to synthesize and is available in a 95% pure form. In addition, the compound is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using the compound in laboratory experiments is that its mechanism of action is not yet fully understood, and it is not yet known whether it has any biochemical or physiological effects.

Future Directions

There are a number of potential future directions for research on 3-Bromo-5-(2,5-dimethylphenyl)phenol, 95%. These include further studies into the mechanism of action of the compound, as well as studies into its potential biochemical and physiological effects. In addition, further research into the synthesis of the compound, as well as its potential applications in other scientific research areas, is needed. Finally, further research into the stability of the compound and its potential environmental impacts is also needed.

Synthesis Methods

3-Bromo-5-(2,5-dimethylphenyl)phenol, 95%, is synthesized using a reaction between 2,5-dimethylphenol and bromine in an aqueous solution. The reaction is performed at room temperature and yields a 95% pure product. The reaction is relatively straightforward and does not require any specialized techniques or equipment.

properties

IUPAC Name

3-bromo-5-(2,5-dimethylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-9-3-4-10(2)14(5-9)11-6-12(15)8-13(16)7-11/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROQKZDUSGKIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686366
Record name 5-Bromo-2',5'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(2,5-dimethylphenyl)phenol

CAS RN

1261929-70-7
Record name 5-Bromo-2',5'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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